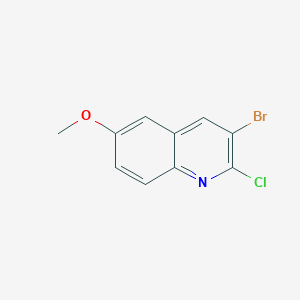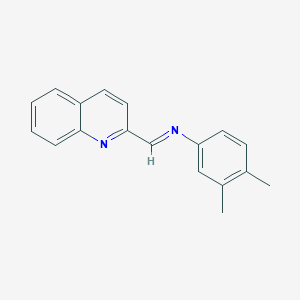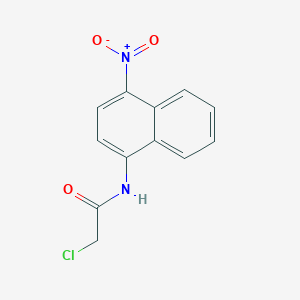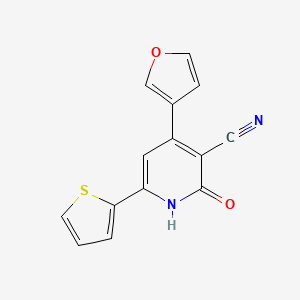
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the reaction of 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is often carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Methoxylation: Introduction of the methoxy group at the 6-position.
Esterification: Conversion of the carboxylic acid group to the ethyl ester using ethanol and a dehydrating agent like sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to DNA, and interfere with cellular processes. The exact pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 6-methoxy-1-methyl-2-oxoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8-13(16)15(2)12-6-5-9(18-3)7-10(11)12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
ATAGCZMMNXVWSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N(C2=C1C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)






![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)


